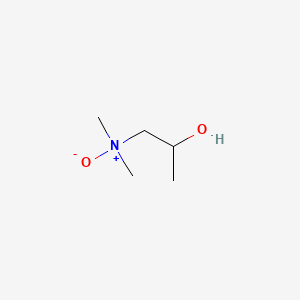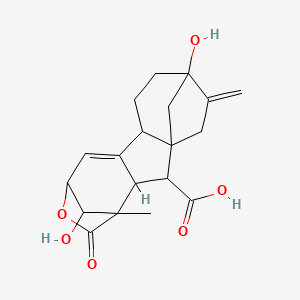![molecular formula C3[13C]H64NO13D3 B602456 Erythromycin-13C,d3 CAS No. 959119-26-7](/img/structure/B602456.png)
Erythromycin-13C,d3
Übersicht
Beschreibung
Erythromycin-13C,d3 is the 13C- and deuterium labeled Erythromycin . It is a macrolide antibiotic produced by actinomycete Streptomyces erythreus with a broad spectrum of antimicrobial activity . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes . This isotopically labeled derivative of erythromycin is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin .
Synthesis Analysis
Erythromycin-13C,d3 is a semi-synthetic macrolide antibiotic derived from Streptomyces erythraeus . It is intended for use as an internal standard for the quantification of erythromycin . The synthesis of Erythromycin-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen and carbon into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Erythromycin-13C,d3 is C36[13C]H64D3NO13 . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes .Chemical Reactions Analysis
Erythromycin-13C,d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is active against a host of bacterial genera .Physical And Chemical Properties Analysis
Erythromycin-13C,d3 has a molecular weight of 737.94 . It is a neat product and is intended for use as an internal standard for the quantification of erythromycin .Wissenschaftliche Forschungsanwendungen
Erythromycin is a well-established antimicrobial agent, effective against pathogens such as Legionella, Campylobacter, and Chlamydia spp. Researchers have been exploring novel modifications of erythromycin to improve its therapeutic properties, including new derivatives undergoing clinical investigations (Kirst & Sides, 1989).
Monoclonal antibodies against erythromycin have been developed for use in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the determination of erythromycin in milk. A novel carboxyphenyl derivative of erythromycin was synthesized for this purpose (Wang et al., 2015).
Erythromycin's biosynthetic gene cluster has been identified in Actinopolyspora erythraea YIM90600, a halophilic actinomycete, leading to insights into the biosynthesis of novel erythromycin metabolites (Chen et al., 2014).
Studies on the erythromycin-producing polyketide synthase of Saccharopolyspora erythraea provide insights into the mechanism of chain assembly in antibiotic biosynthesis (Cortés et al., 1990).
Research on erythromycin resistance by ribosome modification reveals that target site alteration, antibiotic modification, and altered antibiotic transport are key mechanisms of resistance (Weisblum, 1995).
Erythromycin acts by inhibiting the translocation reaction during protein synthesis and is effective against various bacteria. Its resistance emergence is often plasmid-mediated (Washington & Wilson, 1985).
Safety And Hazards
When handling Erythromycin-13C,d3, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It is also recommended not to eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-ZFHWVPMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin-13C,d3 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)